molecular formula C12H11ClN2O2 B14630998 Ethyl 3-(3-chloroanilino)-2-cyanoprop-2-enoate CAS No. 57338-19-9

Ethyl 3-(3-chloroanilino)-2-cyanoprop-2-enoate

Cat. No.: B14630998
CAS No.: 57338-19-9
M. Wt: 250.68 g/mol
InChI Key: WXFLGONMNQJZFA-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chloroanilino)-2-cyanoprop-2-enoate is an organic compound with the molecular formula C12H14ClNO2 It is a derivative of crotonic acid and contains a chloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-chloroanilino)-2-cyanoprop-2-enoate typically involves the reaction of ethyl cyanoacetate with 3-chloroaniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 3-chloroaniline attacks the cyano group of ethyl cyanoacetate, leading to the formation of the desired product.

Reaction Conditions:

    Reagents: Ethyl cyanoacetate, 3-chloroaniline, base (e.g., sodium ethoxide)

    Solvent: Ethanol or another suitable solvent

    Temperature: Reflux conditions

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-chloroanilino)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in suitable solvents.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 3-(3-chloroanilino)-2-cyanoprop-2-enoate has several scientific research applications:

    Medicinal Chemistry: Potential use as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: Utilized in the development of novel materials with specific properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(3-chloroanilino)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The chloroaniline moiety can interact with enzymes or receptors, leading to various biological effects. The cyano group may also play a role in its activity by participating in hydrogen bonding or other interactions with biological molecules.

Comparison with Similar Compounds

Ethyl 3-(3-chloroanilino)-2-cyanoprop-2-enoate can be compared with other similar compounds, such as:

  • Ethyl 3-(4-chloroanilino)-2-cyanoprop-2-enoate
  • Ethyl 3-(2-chloroanilino)-2-cyanoprop-2-enoate
  • Ethyl 3-(3-bromoanilino)-2-cyanoprop-2-enoate

Uniqueness

The unique feature of this compound is the presence of the 3-chloroaniline moiety, which imparts specific chemical and biological properties. This makes it distinct from other derivatives with different substituents on the aniline ring.

Properties

IUPAC Name

ethyl 3-(3-chloroanilino)-2-cyanoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-4-10(13)6-11/h3-6,8,15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFLGONMNQJZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=CC=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357058
Record name ethyl 3-(3-chloroanilino)-2-cyanoprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57338-19-9
Record name ethyl 3-(3-chloroanilino)-2-cyanoprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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